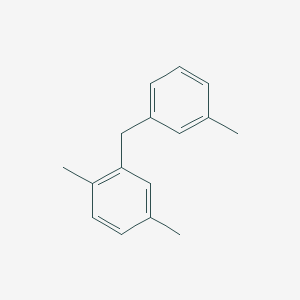
1,4-Dimethyl-2-(3-methylbenzyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-2-(3-methylbenzyl)benzene is an organic compound with the molecular formula C16H18 It is a derivative of benzene, characterized by the presence of two methyl groups and a 3-methylbenzyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-(3-methylbenzyl)benzene can be synthesized through a multi-step process involving Friedel-Crafts alkylation. The general steps include:
Friedel-Crafts Alkylation: Benzene is alkylated with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 1-(3-methylbenzyl)benzene.
Methylation: The resulting product is then methylated using methyl iodide (CH3I) and a strong base like potassium tert-butoxide (KOtBu) to introduce the two methyl groups at the 1 and 4 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-2-(3-methylbenzyl)benzene undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents such as halogens (chlorine, bromine) using reagents like chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine gas (Cl2) or bromine (Br2) with a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-2-(3-methylbenzyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-2-(3-methylbenzyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in electrophilic aromatic substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-donating methyl groups enhances its reactivity towards electrophiles, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dimethyl-2-(4-methylbenzyl)benzene
- 1,4-Dimethyl-2-(2-methylbenzyl)benzene
- 1,3-Dimethyl-2-(3-methylbenzyl)benzene
Uniqueness
1,4-Dimethyl-2-(3-methylbenzyl)benzene is unique due to the specific positioning of its methyl and benzyl groups, which influence its chemical reactivity and physical properties. The compound’s structure allows for selective functionalization and derivatization, making it valuable in synthetic organic chemistry.
Propiedades
Número CAS |
61819-81-6 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1,4-dimethyl-2-[(3-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C16H18/c1-12-5-4-6-15(9-12)11-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3 |
Clave InChI |
YTJPRANBPZEJJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC2=C(C=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)

![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)
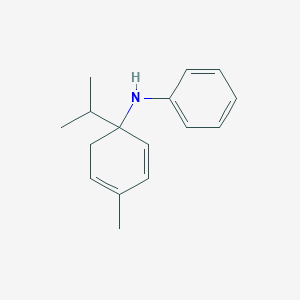
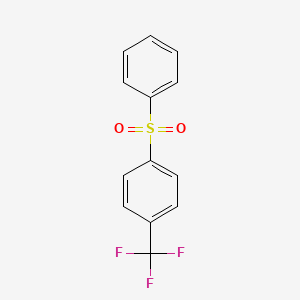
![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
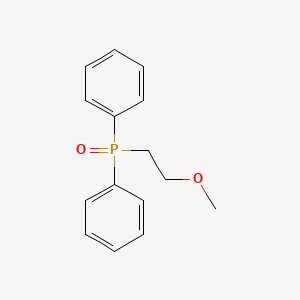
![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)



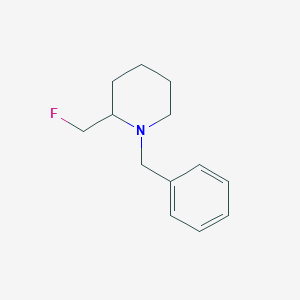
![2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14131942.png)
